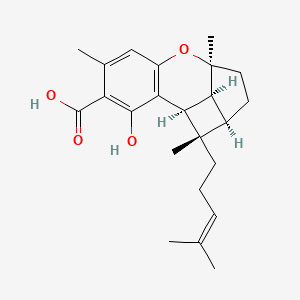

Rhododaurichromanic acid A

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H30O4 |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

(1S,9S,12R,13S,14S)-3-hydroxy-5,9,13-trimethyl-13-(4-methylpent-3-enyl)-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-triene-4-carboxylic acid |

InChI |

InChI=1S/C23H30O4/c1-12(2)7-6-9-22(4)14-8-10-23(5)18(14)19(22)17-15(27-23)11-13(3)16(20(17)24)21(25)26/h7,11,14,18-19,24H,6,8-10H2,1-5H3,(H,25,26)/t14-,18+,19+,22+,23+/m1/s1 |

InChI Key |

VIAZDVYHRVWLBY-YKXVBRIPSA-N |

SMILES |

CC1=CC2=C(C3C4C(C3(C)CCC=C(C)C)CCC4(O2)C)C(=C1C(=O)O)O |

Isomeric SMILES |

CC1=CC2=C([C@H]3[C@@H]4[C@H]([C@]3(C)CCC=C(C)C)CC[C@@]4(O2)C)C(=C1C(=O)O)O |

Canonical SMILES |

CC1=CC2=C(C3C4C(C3(C)CCC=C(C)C)CCC4(O2)C)C(=C1C(=O)O)O |

Synonyms |

rhododaurichromanic acid A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Discovery and Isolation from Rhododendron dauricum L. (Ericaceae)

Rhododaurichromanic acid A was first discovered and isolated from the leaves and twigs of Rhododendron dauricum L., a plant belonging to the Ericaceae family. researchgate.netresearchmap.jp This plant species is found in northern China, eastern Siberia, and the Japanese island of Hokkaido. mdpi.com Rhododendron dauricum has a history of use in traditional Chinese medicine, where it is known as “Manshanfong” and is utilized as an expectorant and for treating acute bronchitis. mdpi.com The isolation of this compound, along with its related compounds, from this plant has been a subject of phytochemical research. frontiersin.orgnih.govtandfonline.comtandfonline.com

Distribution and Accumulation within Plant Tissues (e.g., Glandular Scales of Young Leaves)

Research has revealed that this compound and its precursors are not uniformly distributed throughout the Rhododendron dauricum plant. Instead, they are specifically biosynthesized and accumulated in the glandular scales found on the surface of young leaves. tandfonline.comresearchgate.net These glandular scales are multicellular structures of epidermal origin, and the final steps of biosynthesis of related compounds are believed to occur in the apoplastic space, leading to their high concentration outside the scale cells. nih.govmdpi.com This localization suggests a potential role for these compounds in the plant's chemical defense mechanisms. researchgate.net The glandular scales, which contain lipophilic globules, are present on both the upper (adaxial) and lower (abaxial) surfaces of the leaves. mdpi.comnih.gov

Chromatographic and Extraction Techniques for Natural Product Isolation

The isolation of this compound from Rhododendron dauricum involves standard natural product extraction and chromatographic techniques. The process typically begins with the extraction of plant material, such as leaves and twigs, using a solvent like methanol (B129727). tandfonline.com The resulting crude extract is then subjected to various chromatographic methods for purification.

Silica (B1680970) gel column chromatography is a common technique used in the separation process. researchgate.net Further purification is often achieved using high-performance liquid chromatography (HPLC), which allows for the separation of individual compounds based on their differential interactions with the stationary and mobile phases. nih.govtandfonline.com Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are also employed to identify and quantify the chemical constituents within the plant extracts. researchgate.netnuph.edu.ua

Table 1: Chromatographic Techniques Used in the Isolation of Compounds from Rhododendron dauricum

| Technique | Description | Purpose |

|---|---|---|

| Silica Gel Column Chromatography | A form of liquid chromatography where the stationary phase is silica gel. | Initial separation of the crude extract into fractions. |

| High-Performance Liquid Chromatography (HPLC) | A technique that uses high pressure to pass a solvent through a column packed with a solid adsorbent material. | Fine purification of individual compounds from fractions. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | An analytical method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample. | Identification and quantification of volatile and semi-volatile compounds. |

Related Chromane (B1220400) Derivatives Isolated from Natural Sources (e.g., Rhododaurichromanic acid B)

Alongside this compound, several other related chromane and chromene derivatives have been isolated from Rhododendron dauricum and other Rhododendron species. researchgate.netfrontiersin.org One such compound is Rhododaurichromanic acid B, which was isolated along with this compound. researchgate.netfrontiersin.orgnih.gov Another key related compound is Daurichromenic acid, a meroterpenoid that has also been extensively studied. mdpi.comfrontiersin.orgtandfonline.com

The structural similarities and co-occurrence of these compounds suggest a common biosynthetic pathway. frontiersin.org Research has also identified other cannabinoid-like chromane and chromene derivatives in other species of the same genus, such as Rhododendron anthopogonoides. jst.go.jp

Table 2: Related Compounds Isolated from Rhododendron dauricum

| Compound Name | Compound Type | Source |

|---|---|---|

| Rhododaurichromanic acid B | Chromane derivative | Rhododendron dauricum researchgate.netfrontiersin.orgnih.gov |

| Daurichromenic acid | Chromene derivative (Meroterpenoid) | Rhododendron dauricum mdpi.comfrontiersin.orgtandfonline.com |

| Grifolic acid | Meroterpenoid | Rhododendron dauricum tandfonline.com |

Biosynthesis and Biogenetic Pathways

Proposed Biogenetic Route to Rhododaurichromanic Acid A and Related Meroterpenoids

The journey begins with the synthesis of orsellinic acid (OSA), a polyketide derived from acetyl-CoA and three molecules of malonyl-CoA. frontiersin.orgnih.gov This is followed by the attachment of a farnesyl pyrophosphate (FPP) group to the orsellinic acid backbone, a process known as prenylation, to form grifolic acid. nih.govthieme-connect.com The final step in the formation of the immediate precursor, daurichromenic acid (DCA), is an oxidative cyclization of grifolic acid. nih.govnih.gov

R. dauricum also produces other related meroterpenoids. The biosynthetic machinery exhibits some flexibility, utilizing geranyl diphosphate (B83284) (GPP) and geranylgeranyl diphosphate (GGPP) as alternative prenyl donors, leading to the formation of cannabichromeorcinic acid and diterpenodaurichromenic acid, respectively. nih.gov The presence of these analogs and their precursors has been confirmed in the young leaves of the plant. nih.gov

Intermediacy and Photochemical Conversion of Daurichromenic Acid (DCA) to this compound

Daurichromenic acid (DCA) is a critical intermediate in the formation of this compound. researchgate.net The final step in the biosynthesis of this compound is a photochemical conversion of DCA. This reaction involves a [2+2] cycloaddition, which is initiated by UV light irradiation. researchgate.netbu.edu

This photochemical transformation can also yield rhododaurichromanic acid B, another related compound. The formation of these cyclobutane-containing terpenoids is a unique feature of this biosynthetic pathway. researchgate.net The absolute stereostructures of this compound and B have been confirmed through the photochemical conversion of DCA. researchgate.netnii.ac.jp

Enzymatic Components in Meroterpenoid Biosynthesis Relevant to this compound Precursors

The biosynthesis of this compound precursors is orchestrated by a series of specialized enzymes. These enzymes catalyze the key steps of polyketide synthesis, prenylation, and cyclization, ensuring the efficient production of the necessary intermediates.

Daurichromenic acid synthase (DCAS) is the enzyme responsible for the final step in the biosynthesis of DCA. It catalyzes the stereoselective oxidative cyclization of the farnesyl moiety of grifolic acid to form DCA. nih.gov This reaction is dependent on FAD and oxygen and results in the production of hydrogen peroxide. researchgate.nettandfonline.com

DCAS is a soluble flavoprotein oxidase that belongs to the vanillyl alcohol oxidase (VAO) flavoprotein family. nih.govnih.gov It contains an N-terminal signal peptide and has conserved amino acid residues for bicovalent linkage to FAD. nih.govresearchgate.net Unlike some other cyclases, DCAS does not require exogenously added cofactors for its activity. nih.gov The reaction is believed to proceed through an ionic intermediate rather than radical species. nih.gov The enzyme is exclusively expressed in the glandular scales of R. dauricum. researchgate.net

Table 1: Functional Characteristics of Daurichromenic Acid Synthase (DCAS)

| Characteristic | Description | Source(s) |

|---|---|---|

| Enzyme Type | Flavoprotein oxidase | nih.govnih.gov |

| Substrate | Grifolic acid | nih.gov |

| Product | Daurichromenic acid (DCA) | nih.gov |

| Cofactor | Covalently linked Flavin Adenine Dinucleotide (FAD) | researchgate.nettandfonline.com |

| Reaction Type | Oxidative cyclization | nih.govnih.gov |

| Byproduct | Hydrogen peroxide (H₂O₂) | researchgate.nettandfonline.com |

| Localization | Glandular scales | researchgate.net |

| Proposed Mechanism | Ionic intermediate | nih.gov |

Aromatic prenyltransferases (PTs) are crucial for the biosynthesis of meroterpenoids as they catalyze the attachment of isoprenoid chains to an aromatic substrate. nih.gov In the DCA pathway, a specific farnesyltransferase, designated RdPT1, is responsible for the regio-specific synthesis of grifolic acid from orsellinic acid and farnesyl diphosphate (FPP). researchgate.net

RdPT1 exhibits a strict preference for orsellinic acid as the prenyl acceptor. researchgate.net However, it shows a relaxed specificity for the prenyl donor, also accepting geranyl diphosphate (GPP) and geranylgeranyl diphosphate (GGPP) with moderate efficiency. researchgate.net This broad specificity is a unique characteristic among plant secondary metabolic aromatic PTs and explains the presence of DCA analogs in R. dauricum. nih.govresearchgate.net RdPT1 is localized in the plastids and its gene is exclusively expressed in the glandular scales. researchgate.net

The biosynthesis of orsellinic acid (OSA), the polyketide core of DCA, is catalyzed by a type III polyketide synthase (PKS). frontiersin.orgnih.gov In R. dauricum, a novel PKS called orcinol (B57675) synthase (ORS) has been identified and cloned from young leaves. frontiersin.orgnih.gov

Recombinant ORS utilizes acetyl-CoA as a starter substrate and produces orcinol as the major product, along with minor amounts of OSA. nih.govresearchgate.net The production of OSA is significantly enhanced in the presence of Cannabis sativa olivetolic acid cyclase, which suggests that ORS likely works in conjunction with an undiscovered cyclase in R. dauricum to efficiently produce OSA. nih.govresearchgate.net This enzymatic step is proposed to occur in the cytosol. encyclopedia.pubencyclopedia.pub

Role of Aromatic Prenyltransferases in Precursor Formation

Cellular and Extracellular Localization of Biosynthetic Steps and Metabolite Sequestration

The biosynthesis of DCA and its precursors is compartmentalized within the cells and tissues of R. dauricum. The initial steps, including the formation of orsellinic acid by ORS, are believed to occur in the cytosol. encyclopedia.pubencyclopedia.pub The subsequent prenylation of OSA by RdPT1 to form grifolic acid takes place within the plastids. researchgate.netmdpi.com

A unique feature of this pathway is the extracellular final step and sequestration of the products. DCA synthase is a secreted protein, meaning the conversion of grifolic acid to DCA likely occurs in the apoplastic space of the glandular scales. nih.govresearchgate.net Both DCA and its precursor, grifolic acid, accumulate in these extracellular spaces. nih.govresearchgate.net This sequestration is thought to be a mechanism to avoid the phytotoxic effects of these compounds on the plant's own cells, as both DCA and grifolic acid have been shown to induce cell death in R. dauricum cell cultures. tandfonline.com The glandular scales, which cover the young leaves, appear to be the primary site for both the biosynthesis and accumulation of these meroterpenoids, likely serving as a form of chemical defense for the plant. researchgate.netresearchgate.net

Chemical Synthesis and Advanced Synthetic Methodologies

Total Synthesis Strategies for Rhododaurichromanic Acid A

The total synthesis of this compound has been achieved through various strategic approaches, often featuring key cascade reactions and cycloadditions to build the complex tetracyclic framework efficiently. These syntheses provide a platform for confirming the structure of the natural product and for producing analogues for biological evaluation.

A prominent strategy for constructing the chromane (B1220400) core of this compound involves an oxa-[3+3] annulation or formal [3+3] cycloaddition. thieme-connect.comnih.gov This method provides a direct and efficient route to the chromene nucleus, which is a key intermediate. thieme-connect.comthieme-connect.com One approach describes the development of an oxa-[3+3] annulation using vinyliminium salts with resorcinols, which act as 1,3-diketo equivalents. thieme-connect.comthieme-connect.comnih.gov This annulation proceeds through a cascade sequence of a Knoevenagel condensation followed by an oxa-electrocyclization, directly yielding the chromene structure. thieme-connect.comthieme-connect.comresearchgate.net

In a reported total synthesis, this strategy was employed to construct the chromene intermediate, which could then be advanced toward the final target. thieme-connect.comresearchgate.net The use of resorcinols in this context represents a direct and attractive approach for forming the chromene system. thieme-connect.com The versatility of this methodology has been highlighted in the concise total syntheses of (±)-rhododaurichromanic acids A and B. nih.gov

| Reaction Type | Key Reactants | Core Structure Formed | Mechanism |

| Oxa-[3+3] Annulation | Resorcinols, Vinyliminium salts / α,β-Unsaturated Aldehydes | Chromene/Chromane | Knoevenagel condensation–oxa-electrocyclization cascade |

The construction of the characteristic cyclobutane (B1203170) ring fused to the chromane system is a significant challenge in the synthesis of this compound. A key method employed to achieve this is an intramolecular cationic [2+2] cycloaddition. thieme-connect.comacs.org This reaction is often performed on a chromene intermediate generated from the preceding oxa-[3+3] annulation. thieme-connect.com

One total synthesis of (±)-rhododaurichromanic acid A featured an intramolecular Gassman-type cationic [2+2] cycloaddition as a pivotal step. thieme-connect.comthieme-connect.comresearchgate.net The reaction can be promoted by Lewis acids, with Fe(OTf)₃ being identified as a particularly useful catalyst for this transformation. thieme-connect.com This stepwise cationic cycloaddition provides a strategic and effective means to form the cyclobutane ring, unifying the approach to a family of related natural products. acs.org The success of this cycloaddition was crucial in a divergent total synthesis that also yielded Hongoquercin A, demonstrating how reaction conditions can steer a common intermediate toward different complex scaffolds. acs.orgimperial.ac.uk

Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful method for the enantioselective construction of C-O bonds, providing access to chiral chromans. nih.govacs.org This methodology has been applied to the synthesis of an advanced intermediate toward (+)-rhododaurichromanic acid A. nih.govacs.org

The strategy involves the Pd-catalyzed AAA of phenol (B47542) allyl carbonates. nih.govacs.org This reaction efficiently creates the allylic C-O bond and establishes the stereocenter of the chroman ring with high enantioselectivity (up to 98% ee). nih.govacs.org The mechanism is believed to proceed under Curtin-Hammett conditions, where the enantiodiscriminating step is the cyclization of the more reactive π-allyl palladium diastereomeric intermediate. nih.govacs.org This approach has proven its utility in the synthesis of various natural products containing the chiral chroman motif. nih.govacs.orgresearcher.life

| Reaction | Catalyst System | Key Transformation | Application |

| Asymmetric Allylic Alkylation (AAA) | Palladium catalyst with chiral ligands (e.g., (R)-BINAP) | Enantioselective formation of the chroman C-O bond | Synthesis of an advanced chiral intermediate for (+)-Rhododaurichromanic acid A nih.govacs.org |

The synthesis of this compound has also been approached from a biomimetic perspective. It is postulated that Rhododaurichromanic acids A and B are biosynthetically derived from daurichromenic acid. bu.edunih.gov This proposed pathway involves the photochemical isomerization of an internal double bond in daurichromenic acid, followed by an intramolecular [2+2] cycloaddition to generate the cyclobutane ring. bu.edunih.gov

Inspired by this hypothesis, a concise biomimetic synthesis was developed. bu.edu The synthesis started with the construction of the methyl ester of daurichromenic acid. nih.gov Subsequent irradiation with light (at 350 nm) induced the desired E/Z isomerization and intramolecular [2+2] photocycloaddition, yielding the methyl esters of this compound and B. bu.edunih.gov A final saponification step then furnished the natural products. bu.edu This pathway highlights the potential of pericyclic reactions in mimicking biosynthetic processes to achieve complex molecular structures. researchgate.net

Divergent synthesis offers an efficient strategy to access multiple structurally related natural products from a common intermediate. Such an approach has been successfully applied to the synthesis of this compound and the related meroterpenoid, Hongoquercin A. acs.orgimperial.ac.uk

In one notable synthesis, a chromene intermediate was subjected to cationic cyclization conditions. thieme-connect.com Intriguingly, depending on the substitution pattern of the chromene precursor, the reaction could be directed down two completely different pathways. One pathway led to the tetracyclic core of Hongoquercin A via a polyene cyclization, while the other pathway, using a different substrate, exclusively yielded the cationic [2+2] cycloadduct characteristic of this compound. thieme-connect.comimperial.ac.uk This divergence showcases how subtle substrate control can dictate the outcome of complex cascade reactions, enabling the synthesis of multiple, distinct natural products from a unified strategy. researchgate.netacs.org

Biomimetic Synthetic Pathways and Rearrangements

Stereoselective and Enantioselective Synthesis Approaches

Given the specific stereochemistry of this compound, developing stereoselective and enantioselective synthetic routes is a primary goal. Such syntheses are crucial for obtaining optically pure material for biological studies.

One of the key challenges is the stereoselective formation of the chromane core. As mentioned previously, the palladium-catalyzed asymmetric allylic alkylation (AAA) of phenol allyl carbonates is a highly effective method for accessing chiral chromans with excellent enantiomeric excess. nih.govacs.org This strategy was successfully used to prepare a key intermediate en route to (+)-rhododaurichromanic acid A, demonstrating its applicability to the enantioselective synthesis of this natural product family. nih.govacs.org

Another approach focuses on the enantioselective synthesis of daurichromenic acid, the biosynthetic precursor to this compound. researchgate.net An organocatalytic, highly enantioselective domino aldol/oxa-Michael reaction has been reported for the synthesis of daurichromenic acid with 97% ee. researchgate.net This optically active precursor can then be converted to enantiomerically pure this compound through the established biomimetic photochemical [2+2] cycloaddition. researchgate.net The successful total syntheses of daurichromenic acid and its derivatives, rhododaurichromanic acids A and B, have been achieved in a highly efficient manner, underscoring the maturity of synthetic strategies toward this class of molecules. acs.orgnih.gov

Synthetic Routes to Rhododaurichromanic Acid B and Other Isomers

The synthesis of Rhododaurichromanic acid B and other stereoisomers is intrinsically linked to the synthesis of this compound and their common precursor, daurichromenic acid. The primary distinction between these isomers often lies in their stereochemistry, which presents unique synthetic challenges.

A prevalent and biomimetically inspired method to access both Rhododaurichromanic acids A and B involves a photochemical [2+2] cycloaddition of daurichromenic acid. acs.orguh.edu The biosynthesis is thought to proceed via the isomerization of the C11-C12 double bond in daurichromenic acid from the (E)-configuration to the (Z)-configuration upon irradiation. acs.orguh.edu Subsequent intramolecular [2+2] cycloadditions of these two geometric isomers lead to the formation of the epimeric products, this compound and B. uh.edu

In the laboratory, this transformation has been replicated. By irradiating synthetic daurichromenic acid with a low-pressure mercury lamp over several days, a mixture of this compound (in approximately 40% yield) and Rhododaurichromanic acid B (in approximately 20% yield) can be obtained. acs.org

One total synthesis approach, developed by Hsung and colleagues, achieved the synthesis of racemic (±)-Rhododaurichromanic acids A and B. acs.org This route features a formal [3+3] cycloaddition to construct the chromene core, followed by steps to create the necessary precursor for the key cycloaddition. The final step involves the saponification of cycloadducts (12a and 12b) using aqueous sodium hydroxide, which yields a mixture of (±)-Rhododaurichromanic acids A and B. acs.org These isomers, differing only in the stereochemistry at the C12 position, are then separated using High-Performance Liquid Chromatography (HPLC). acs.org

The enantioselective synthesis of precursors like daurichromenic acid is crucial for obtaining specific enantiomers of the final products. Woggon's group developed an organocatalytic, enantioselective synthesis of S-daurichromenic acid using a domino aldol-oxa-Michael reaction with high enantiomeric excess (97% ee). uniupo.itresearchgate.net Such enantiopure precursors are vital for synthesizing specific, biologically active isomers of Rhododaurichromanic acid. researchgate.net

Table 1: Key Synthetic Strategies for Rhododaurichromanic Acid B and Isomers

| Strategy | Key Reaction(s) | Precursor(s) | Products | Reference(s) |

|---|---|---|---|---|

| Biomimetic Photochemical Cycloaddition | UV Irradiation, [2+2] Cycloaddition | Daurichromenic acid | Mixture of this compound and B | uh.edu, acs.org |

| Total Synthesis (Racemic) | Formal [3+3] Cycloaddition, Saponification | 5-methyl-1,3-cyclohexanedione, Farnesal-derived iminium salt | (±)-Rhododaurichromanic acids A and B (mixture) | acs.org |

| Enantioselective Precursor Synthesis | Domino aldol/oxa-Michael reaction | Farnesal, 2-methoxy-4-methylsalicylaldehyde | (S)-Daurichromenic acid | uniupo.it, researchgate.net |

Methodological Challenges and Innovations in Complex Natural Product Synthesis

The synthesis of complex natural products like this compound is a field fraught with challenges but also a fertile ground for methodological innovation. nih.gov These endeavors serve not only to provide access to rare and biologically important molecules but also to test the limits of current synthetic chemistry and drive the development of new reactions and strategies. nih.govscripps.edu

Methodological Challenges:

Structural Complexity: Natural products often feature dense arrays of functional groups, multiple stereocenters, and unique skeletal frameworks. bioengineer.orgengineering.org.cn Crafting these molecules requires sophisticated techniques to control regioselectivity and stereoselectivity. engineering.org.cn The structure of Rhododaurichromanic acid, with its fused ring system and defined stereochemistry, exemplifies this complexity.

Sample Availability: A primary driver for total synthesis is the limited availability of many compounds from their natural sources, which hampers research and drug development. nih.govengineering.org.cn

Innovations in Synthesis:

To overcome these challenges, chemists have developed a range of innovative strategies, many of which are showcased in the synthesis of chromane-containing meroterpenoids.

Biomimetic and Bio-inspired Synthesis: Emulating nature's own synthetic pathways is a powerful strategy. bioengineer.orgengineering.org.cn The synthesis of Rhododaurichromanic acids A and B via a photochemical [2+2] cycloaddition is a prime example of a bio-inspired approach, mimicking the proposed biosynthetic route. acs.orguh.edu This strategy can often lead to highly efficient and elegant syntheses.

Cascade and Tandem Reactions: These reactions, where multiple bond-forming events occur in a single operation, significantly enhance synthetic efficiency. mdpi.com The synthesis of the chromane core of daurichromenic acid often employs a tandem Knoevenagel condensation followed by a 6π-electrocyclization, rapidly building molecular complexity from simpler starting materials. mdpi.comthieme-connect.comtandfonline.com

Development of Novel Annulation Strategies: The creation of new methods for ring formation is a cornerstone of synthetic innovation. The oxa-[3+3] annulation developed by Hsung's group for the direct construction of chromenes from resorcinols and vinyliminium salts is a powerful tool that was successfully applied to the total synthesis of (±)-Rhododaurichromanic acid A. thieme-connect.comthieme-connect.comacs.org

Asymmetric Catalysis: Controlling the absolute stereochemistry is paramount, as different stereoisomers can have vastly different biological activities. acs.org The use of palladium-catalyzed asymmetric allylic alkylation (AAA) to construct chiral chromans is a key innovation that has been applied toward an advanced intermediate for (+)-Rhododaurichromanic acid A. acs.orgnih.gov Organocatalysis also offers a powerful, metal-free approach to creating chiral building blocks with high enantioselectivity. researchgate.netmdpi.com

Advanced Cycloadditions: The intramolecular Gassman-type cationic [2+2] cycloaddition is a key, featured reaction in a total synthesis of (±)-Rhododaurichromanic acid A, demonstrating the application of specialized pericyclic reactions to construct challenging motifs like the cyclobutane ring. thieme-connect.comthieme-connect.comresearchgate.net

Computational and AI-driven Synthesis: Modern computational tools are increasingly used to plan synthetic routes (retrosynthesis) and to predict and optimize reaction outcomes, accelerating the pace of discovery. acs.orgdypvp.edu.in

The journey to synthesize Rhododaurichromanic acid and its relatives highlights the dynamic interplay between challenge and innovation that defines modern organic chemistry. These efforts not only provide access to valuable compounds but also enrich the chemist's toolbox with new and powerful synthetic methodologies. acs.org

Structural Elucidation and Stereochemical Analysis

Determination of the Absolute Stereostructure of Rhododaurichromanic Acid A

The absolute configuration of this compound has been unequivocally established through a multi-faceted approach. Initial studies focused on the isolation of the compound from natural sources like the leaves and twigs of Rhododendron dauricum. researchgate.netscispace.com The absolute stereostructure of a derivative of this compound, synthesized in an enantiomerically pure form from the naturally occurring daurichromenic acid, was determined by applying a combination of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Density Functional Theory (DFT) calculations. nih.govunideb.hu This comprehensive analysis provided definitive proof of its specific spatial arrangement.

Application of X-ray Crystallography for Structural Confirmation

X-ray crystallography has served as a cornerstone in confirming the absolute stereostructure of this compound. This powerful technique provides a detailed, three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and bond connectivity. The absolute stereostructure of this compound, isolated from Rhododendron dauricum, was firmly established through spectroscopic examination and single-crystal X-ray crystallographic analysis. researchgate.netscispace.com This method has also been instrumental in determining the structure of related phytocannabinoid-like meroterpenoids isolated from Rhododendron spinuliferum, further solidifying the understanding of this class of compounds. nih.gov While the relative configuration of a synthetic derivative was elucidated by X-ray crystallography, it was the combination with other techniques that ultimately confirmed the absolute stereochemistry. researchgate.net

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques has been pivotal in unraveling the intricate stereochemical details of this compound and its derivatives. These methods provide valuable information about the molecule's interaction with light and its magnetic properties, which are highly sensitive to its three-dimensional structure.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, has been a key tool in this endeavor. jasco-global.com The absolute configuration of a this compound derivative was successfully elucidated by applying VCD in conjunction with ECD and DFT calculations. nih.govunideb.hu This chiroptical technique is particularly powerful for determining the absolute configuration of complex organic molecules in solution, providing data that is complementary to solid-state methods like X-ray crystallography. researchgate.netrsc.org The application of VCD, aided by DFT calculations, has proven to be a reliable method for assigning the absolute stereochemistry of natural products. researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy, which probes the differential absorption of circularly polarized ultraviolet and visible light, has also been instrumental. The absolute configuration of a this compound derivative was determined through the application of ECD, VCD, and DFT calculations. nih.govunideb.hu ECD spectra are highly sensitive to the spatial arrangement of chromophores within a molecule, making it a valuable tool for stereochemical assignment. researchgate.net In some cases, a simplified molecular-dynamics-based ECD approach has been tested to improve the agreement between experimental and computed spectra, especially for molecules with limited conformational flexibility. nih.gov The combination of ECD data with X-ray diffraction and other spectroscopic information has been crucial for assigning the absolute configurations of this compound and its analogs. nih.govresearchgate.net

Two-Dimensional Nuclear Magnetic Resonance (NMR) Techniques

Two-dimensional Nuclear Magnetic Resonance (NMR) techniques have been essential for determining the connectivity and relative stereochemistry of this compound. sfu.ca Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about which protons and carbons are coupled to each other, allowing for the assembly of the molecular framework. researchgate.net For instance, COSY experiments reveal proton-proton connectivities, while HMBC correlations show long-range couplings between protons and carbons, helping to establish the fusion of the different ring systems within the molecule. researchgate.net NOE (Nuclear Overhauser Effect) correlations can provide information about the through-space proximity of atoms, further aiding in the assignment of relative stereochemistry. researchgate.net The comprehensive analysis of 1D and 2D-NMR spectra is a fundamental step in the structural elucidation of complex natural products like this compound. researchgate.net

Computational Chemistry Approaches for Stereochemical Assignments (e.g., Density Functional Theory (DFT) Calculations)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for the stereochemical assignment of this compound. pjps.pk DFT methods are used to calculate the theoretical VCD and ECD spectra for different possible stereoisomers of the molecule. researchgate.net By comparing these calculated spectra with the experimentally measured spectra, the correct absolute configuration can be confidently assigned. nih.govunideb.hu This approach was successfully used to elucidate the absolute configuration of a this compound derivative. researchgate.net DFT calculations are also employed to determine the low-energy conformers of the molecule, which is a critical step for accurate spectral calculations. researchgate.net The combination of experimental chiroptical data with DFT calculations provides a powerful and reliable method for determining the absolute stereostructure of complex chiral molecules. researchgate.netrsc.org

Table of Spectroscopic and Computational Data for this compound and Derivatives

| Technique | Application | Key Findings |

| X-ray Crystallography | Structural Confirmation | Determined the absolute stereostructure of this compound. researchgate.netscispace.com |

| VCD Spectroscopy | Absolute Configuration | In combination with ECD and DFT, elucidated the absolute stereostructure of a derivative. nih.govunideb.hu |

| ECD Spectroscopy | Stereochemical Assignment | Used alongside VCD and DFT to determine the absolute configuration. nih.govunideb.hu |

| 2D NMR Spectroscopy | Connectivity and Relative Stereochemistry | Established the molecular framework through COSY, HSQC, and HMBC experiments. researchgate.netsfu.ca |

| DFT Calculations | Stereochemical Assignment | Calculated theoretical VCD and ECD spectra to confirm the experimental assignments. researchgate.netunideb.hu |

| Optical Rotation | Chiral Characterization | Measured as [α]: +35.6 (c 0.10, CHCl3) for a derivative. researchgate.net |

| CD Spectroscopy | Chiroptical Properties | Recorded for a derivative in MeCN: 310 (-1.51), 269 (+6.57), 226 (-6.00) nm (Δε). researchgate.net |

Chemical Reactivity and Derivatization Studies

Photochemical Transformations Involving Daurichromenic Acid to Rhododaurichromanic Acid A

This compound is a natural product that can be formed through the photochemical transformation of daurichromenic acid. researchgate.netacs.org This reaction is a key step that establishes the characteristic cyclobutane (B1203170) ring of the rhododaurichromanic acid structure. acs.org The transformation is typically induced by irradiation with UV light. researchgate.netacs.org

The biosynthesis of rhododaurichromanic acids A and B is believed to proceed from grifolic acid, which undergoes oxidation and an oxa-6π electrocyclization to yield daurichromenic acid. uh.edu Subsequent exposure to light initiates an intramolecular [2+2] cycloaddition. uh.edu This photochemical process yields both this compound and its epimer, Rhododaurichromanic acid B. acs.orgresearchgate.net The formation of Rhododaurichromanic acid B is thought to involve an initial photochemical isomerization of the C11-C12 trans double bond in daurichromenic acid to a cis configuration, which then undergoes the cycloaddition. acs.orguh.eduresearchgate.net In contrast, this compound is formed from the cycloaddition of the naturally occurring trans isomer of daurichromenic acid. acs.orguh.edu The absolute stereostructures of the products have been confirmed by converting daurichromenic acid into both this compound and B through these photochemical methods. researchgate.netresearchgate.netnii.ac.jp

Summary of Photochemical Transformation

| Precursor | Reaction Type | Key Intermediates/Steps | Products | Conditions |

|---|---|---|---|---|

| Daurichromenic acid | Intramolecular [2+2] Photocycloaddition | 1. (For Isomer B): Isomerization of C11-C12 double bond (trans to cis) 2. Cyclobutane ring formation | This compound Rhododaurichromanic acid B | UV Light Irradiation |

Strategies for Chemical Modification and Analogue Synthesis

The structural complexity and biological significance of this compound have prompted the development of various synthetic strategies for its creation and the generation of analogues. These methods provide access to the core chemical scaffold, allowing for modifications to probe its biological functions.

A prominent strategy involves a formal [3+3] cycloaddition, or oxa-[3+3] annulation, to construct the foundational chromane (B1220400) nucleus. acs.orgacs.org This is often followed by a stepwise cationic [2+2] cycloaddition to form the fused cyclobutane ring. acs.org This dual approach has been successfully applied to the total synthesis of racemic rhododaurichromanic acids A and B. acs.org The flexibility of this method allows for the synthesis of a range of chromane natural products containing a cyclobutane ring. acs.org

Another approach employs a modular total synthesis that enables the preparation of various analogues. acs.org This method builds the molecule in stages, allowing for the introduction of different substituents by using a variety of readily available α,β-unsaturated esters and aldehydes. acs.org Additionally, a palladium-catalyzed asymmetric allylic alkylation (AAA) reaction has been explored as a method to introduce chirality at the C2 position, a key challenge in chromane synthesis. rsc.orgrsc.org Total syntheses have also been achieved using microwave-assisted tandem condensation and intramolecular S(N)2'-type cyclization to efficiently form the 2H-benzopyran core. nih.govuiowa.edu

Key Synthetic Strategies

| Synthetic Strategy | Key Reactions | Application |

|---|---|---|

| Formal [3+3] Cycloaddition Approach | Oxa-[3+3] annulation; Cationic [2+2] cycloaddition | Total synthesis of (±)-Rhododaurichromanic acids A and B. acs.org |

| Modular Synthesis | Condensation with various α,β-unsaturated esters and aldehydes | Preparation of a series of daurichromenic acid analogues. acs.org |

| Palladium-Catalyzed Reaction | Asymmetric Allylic Alkylation (AAA) | Introducing C2 asymmetry in the chroman ring. rsc.org |

| Microwave-Assisted Synthesis | Tandem condensation; Intramolecular S(N)2'-type cyclization | Rapid formation of the 2H-benzopyran core for total synthesis. nih.govuiowa.edu |

Derivatization for Structure-Activity Relationship (SAR) Studies

Derivatization of this compound and its precursor, daurichromenic acid, is crucial for conducting structure-activity relationship (SAR) studies. These studies aim to identify the specific structural features responsible for the compound's biological effects, particularly its potent anti-HIV activity. acs.org

A key finding from SAR studies is the critical importance of the stereochemistry at the C12 position. acs.org While this compound exhibits relatively potent anti-HIV activity, its epimer, Rhododaurichromanic acid B, is inactive. acs.orgresearchgate.netacs.org This demonstrates that the specific spatial arrangement of the substituents on the cyclobutane ring is essential for its biological function. Daurichromenic acid itself shows the most potent anti-HIV activity in this family of compounds. acs.orgacs.org

Specific chemical modifications have been performed to further probe these relationships. These include the selective methyl esterification of the carboxylic acid group and the protection of both the carboxylic acid and hydroxy groups with reagents like iodomethane. The synthesis of various derivatives allows for evaluation against specific biological targets, and the presence of functional groups like carboxylic acids has been correlated with enhanced inhibitory activities.

Anti-HIV Activity of Rhododaurichromanic Acid and Related Compounds

| Compound | EC₅₀ (µg/mL) | Therapeutic Index (TI) | Activity Status |

|---|---|---|---|

| Daurichromenic acid | 0.00567 | 3,710 | Highly Potent acs.orgacs.org |

| This compound | 0.37 | 91.9 | Relatively Potent acs.orgacs.org |

| Rhododaurichromanic acid B | N/A | N/A | Inactive acs.orgacs.org |

Biological Evaluation and Mechanistic Insights in Vitro and Cellular Models

In Vitro Antiviral Activity Studies

Evaluation of Activity in HIV-Infected Cellular Models (e.g., H9 cells)

Rhododaurichromanic acid A has demonstrated notable anti-HIV activity in in vitro studies utilizing acutely infected H9 cells. Research has established its potential as an antiviral agent, showing a relatively potent effect against the human immunodeficiency virus (HIV). researchgate.net

In comparative studies, this compound exhibited an effective concentration (EC50) value of 0.37 μg/mL with a therapeutic index (TI) of 91.9. researchgate.net While its precursor, daurichromenic acid (DCA), showed even more potent activity with an EC50 of 0.00567 μg/mL and a TI of 3,710, the activity of this compound is still considered significant. researchgate.netnih.govresearchgate.netmdpi.com For context, the positive control drug, azidothymidine, has an EC50 of 44 nM. nih.govmdpi.com It is important to note that Rhododaurichromanic acid B, a related compound, did not display any anti-HIV activity. researchgate.net This highlights the specific structure-activity relationship for the antiviral effects observed in this class of compounds.

The anti-HIV properties of these meroterpenoids, including this compound, have been a significant focus of research. medchemexpress.comtandfonline.com The evaluation in H9 cells, a human T-lymphocyte cell line, is a standard model for assessing the acute anti-HIV activity of potential therapeutic agents. researchgate.netnih.govresearchgate.net

Table 1: Anti-HIV Activity of this compound and Related Compounds in H9 Cells

| Compound | EC50 (µg/mL) | Therapeutic Index (TI) |

|---|---|---|

| This compound | 0.37 | 91.9 |

| Daurichromenic acid (DCA) | 0.00567 | 3,710 |

| Rhododaurichromanic acid B | No Activity | - |

| Azidothymidine (AZT) | 0.0118 (44 nM) | Not specified in this context |

Data sourced from studies on acutely infected H9 cells. researchgate.netnih.govmdpi.com

Enzyme Inhibition Studies

Inhibition of Sphingomyelin (B164518) Synthase Activity

This compound and its related compounds have been identified as inhibitors of sphingomyelin synthase (SMS). hokudai.ac.jphokudai.ac.jp This enzyme plays a crucial role in the final step of sphingomyelin (SM) biosynthesis, where it transfers a phosphocholine (B91661) group from phosphatidylcholine to ceramide, yielding SM and diacylglycerol. nih.govmdpi.com The regulation of SMS activity is vital for maintaining cellular homeostasis, as both its substrate (ceramide) and product (sphingomyelin) are key components of cell membranes and are involved in various signaling pathways. nih.govnumberanalytics.com

Inhibition of SMS can lead to an accumulation of ceramide, a bioactive lipid known to be involved in cellular processes such as apoptosis and cell growth inhibition. nih.govmdpi.com Studies have shown that both natural and synthetic inhibitors of SMS can effectively decrease cellular SM levels. nih.gov Daurichromenic acid, a precursor to this compound, has been specifically noted for its inhibitory effect on sphingomyelin synthase. hokudai.ac.jp This inhibition is considered a significant aspect of its biological activity profile.

Modulatory Effects on Specific Biochemical Pathways

Influence on Amyloid Beta Aggregation in Cellular Models

This compound and its precursor, daurichromenic acid, have been shown to influence the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. hokudai.ac.jphokudai.ac.jp The aggregation of Aβ into soluble oligomers and insoluble fibrils is a central event in the neurotoxic cascade of the disease. mdpi.comucsc.edunih.gov Therefore, compounds that can modulate this aggregation process are of significant therapeutic interest. nih.govplos.orgmdpi.com

Daurichromenic acid has been reported to inhibit Aβ aggregation. hokudai.ac.jp This effect is often studied in conjunction with its inhibition of sphingomyelin synthase, suggesting a potential dual-action mechanism relevant to neurodegenerative processes. The ability of certain phenolic compounds to interfere with Aβ aggregation pathways has been demonstrated in various studies, showing that they can prevent the formation of toxic oligomers and fibrillar plaques. nih.govnih.gov While direct quantitative data on the specific inhibitory concentration of this compound on Aβ aggregation in cellular models is not detailed in the provided context, its structural relationship to daurichromenic acid suggests it shares this modulatory capability. hokudai.ac.jp Cellular models are crucial for understanding the detrimental effects of Aβ oligomers on different brain cell types and for evaluating the efficacy of potential inhibitors. nih.govfrontiersin.orgmdpi.com

Structure Activity Relationship Sar Studies

Elucidation of Essential Structural Features for Biological Activity

The biological activity of Rhododaurichromanic acid A, particularly its anti-HIV properties, is intrinsically linked to its unique chemical architecture. The core structure is a chromane (B1220400) ring system, which distinguishes it from the related and more potent Daurichromenic acid. A key structural difference is the absence of the farnesyl-derived chromene moiety in this compound, a feature that is correlated with its comparatively reduced, though still significant, anti-HIV potency. The molecule is a meroterpenoid, a class of natural products with mixed biosynthetic origins, combining a polyketide-derived aromatic core (orsellinic acid) with a sesquiterpene unit. nih.gov

Comparative Analysis of this compound with Daurichromenic Acid and Other Related Meroterpenoids

This compound was isolated from the leaves and twigs of Rhododendron dauricum alongside Daurichromenic acid and Rhododaurichromanic acid B. acs.orgresearchgate.net A comparative analysis of the anti-HIV activity of these three closely related meroterpenoids reveals significant differences, highlighting the importance of specific structural motifs.

The table below summarizes the reported anti-HIV activities of these compounds.

Data sourced from multiple studies. acs.orgresearchgate.net

The precursor for these compounds in the plant is grifolic acid, which is converted to Daurichromenic acid by the enzyme DCA synthase. frontiersin.orgresearchgate.net The structural relationship between these compounds and other natural products like cannabinoids has also been noted, as both classes feature a cyclized isoprenoid unit attached to a resorcylic acid derivative, though the isoprenoid in DCA is of sesquiterpene origin. nih.govnih.gov

Impact of Stereochemistry on Biological Activity Profiles

The stereochemistry of this compound and its related compounds is a critical determinant of their biological activity. The absolute stereostructure of this compound was definitively established through X-ray crystallographic analysis. researchgate.nettandfonline.com This analysis provided a clear three-dimensional picture of the molecule, which is essential for understanding its interaction with biological targets.

The stereochemistry of Rhododaurichromanic acid B and Daurichromenic acid was confirmed indirectly through the photochemical conversion of Daurichromenic acid into both this compound and B. acs.orgresearchgate.net This reaction implies a direct stereochemical relationship between the precursor and the products. The profound difference in bioactivity between the stereoisomers this compound (active) and Rhododaurichromanic acid B (inactive) underscores the high stereospecificity of the biological target. acs.orgresearchgate.net It is believed that the specific spatial arrangement of the atoms in this compound allows it to fit into the active site of its target protein, whereas the different arrangement in Rhododaurichromanic acid B prevents this effective binding.

Further research into a synthesized derivative of this compound, specifically a 15,16-dihydro-16-(2,2,2-trifluoroacetoxy) methyl ester derivative, also highlighted the importance of stereochemistry. researchgate.net The synthesis of this derivative in an enantiomerically pure form from naturally occurring Daurichromenic acid allowed for the elucidation of its absolute configuration using advanced spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), supported by Density Functional Theory (DFT) calculations. researchgate.net Such studies are crucial for detailed mechanistic investigations and for designing new, more potent analogues with optimized stereochemical features. researchgate.net

Design and Synthesis of Derivatives for SAR Exploration

To explore the structure-activity relationships of this compound and its parent compound, Daurichromenic acid, various derivatives have been designed and synthesized. These efforts aim to identify which parts of the molecule are essential for activity and how modifications can enhance potency or other pharmacological properties.

The total synthesis of (±)-Rhododaurichromanic acid A has been achieved, providing a route to access the molecule and its analogues for biological testing. tandfonline.com One key synthetic strategy involves an oxa-[3+3] annulation for constructing the chromane nucleus and a stepwise cationic [2+2] cycloaddition for forming the cyclobutane (B1203170) ring. researchgate.net

Researchers have also focused on synthesizing analogues of the more potent Daurichromenic acid to understand the structural requirements for its powerful anti-HIV effect. acs.org A modular and concise total synthesis of (±)-Daurichromenic acid has been developed, which also allowed for the preparation of a series of analogues. acs.org This approach demonstrated that a variety of substituents can be introduced at the C2 and C7 positions of the chromane core, enabling a systematic exploration of how different chemical groups at these positions affect activity. acs.org

The synthesis of a specific this compound derivative was undertaken to study its absolute stereochemistry, which is a critical aspect of SAR. researchgate.net Additionally, modifications of Daurichromenic acid, such as selective methyl esterification of the carboxylic acid group, have been performed to probe the role of this functional group in its biological activity. The creation of these derivatives is fundamental to building a comprehensive SAR model, which can guide the rational design of new and more effective anti-HIV agents based on the Rhododaurichromanic acid scaffold. nih.gov

Advanced Analytical Techniques in Rhododaurichromanic Acid a Research

Chromatographic Methods for Separation, Identification, and Quantification

Chromatography is a fundamental technique for separating individual components from a mixture. savemyexams.com In the context of Rhododaurichromanic acid A research, chromatographic methods are indispensable for isolating the pure compound from the complex extracts of Rhododendron dauricum and for its subsequent quantification. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound and related meroterpenoids. researchgate.netsigmaaldrich.com The technique separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. ijrpr.com

Researchers have utilized reverse-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is a more polar solvent mixture, for the analysis of extracts from Rhododendron dauricum. nih.govmjcce.org.mk For instance, effective separation of related phenolic compounds has been achieved using a mobile phase consisting of methanol (B129727) and formic acid in water, with UV detection at a specific wavelength to monitor the elution of the compounds. researchgate.net The intensity of the UV absorption is proportional to the concentration of the compound, allowing for quantification. remedypublications.com

Given that this compound exists as a pair of enantiomers, chiral HPLC has also been employed to separate these stereoisomers. researchgate.net This specialized form of HPLC uses a chiral stationary phase to differentiate between the enantiomers, which is critical as different stereoisomers can exhibit varied biological activities. researchgate.net

Below is a table summarizing typical HPLC parameters used in the analysis of compounds from Rhododendron dauricum, including those applicable to this compound.

| Parameter | Description | Source(s) |

| Column | Reverse-Phase C18 | mjcce.org.mkasiapharmaceutics.info |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and water, often with an acid modifier like formic acid. | nih.govresearchgate.netsemanticscholar.org |

| Detector | UV-Vis Spectrophotometer | remedypublications.comasiapharmaceutics.info |

| Detection Wavelength | Typically in the range of 210-290 nm for phenolic compounds. | researchgate.netmjcce.org.mk |

| Flow Rate | Commonly set around 1.0 mL/min. | asiapharmaceutics.info |

| Specialized Technique | Chiral HPLC for separation of enantiomers. | researchgate.net |

Mass Spectrometry-Based Metabolomics for Qualitative and Quantitative Profiling

Metabolomics aims to qualitatively and quantitatively profile a wide range of small molecules (metabolites) in a biological sample. mdpi.comnih.gov Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technology in metabolomics due to its high sensitivity, selectivity, and speed. mdpi.comnih.gov

In the context of this compound research, LC-MS-based metabolomics allows for the comprehensive analysis of the chemical constituents of Rhododendron dauricum. mdpi.comnih.gov This approach can simultaneously detect known compounds like this compound and identify novel, previously uncharacterized metabolites. nih.gov

For qualitative analysis, high-resolution mass spectrometry (HR-MS), using analyzers like Orbitrap or Time-of-Flight (TOF), is employed. mdpi.comnih.gov HR-MS provides a highly accurate mass measurement of the parent ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode, which is common for acids), allowing for the determination of its elemental formula. nih.govcreative-proteomics.com Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting pattern of fragment ions provides a structural fingerprint of the molecule.

Quantitative profiling can be performed using techniques like triple quadrupole mass spectrometry, which offers excellent sensitivity and a wide dynamic range for measuring the concentration of target metabolites. nih.gov

| Parameter | Value/Technique | Purpose | Source(s) |

| Molecular Formula | C₂₂H₂₈O₅ | - | researchgate.net |

| Exact Mass | 372.1937 | Determination of elemental composition. | nih.gov |

| Ionization Technique | Electrospray Ionization (ESI) | Generation of gas-phase ions. | nih.gov |

| Analysis Mode | Negative ([M-H]⁻) or Positive ([M+H]⁺) | Detection of acidic or basic compounds. | creative-proteomics.com |

| Qualitative Analysis | LC-HR-MS (e.g., Orbitrap, TOF) | Identification and formula determination. | mdpi.com |

| Quantitative Analysis | LC-MS/MS (e.g., Triple Quadrupole) | Accurate measurement of concentration. | nih.gov |

Comprehensive Spectroscopic Techniques for Structural Characterization

The definitive determination of the complex three-dimensional structure of a novel natural product like this compound relies on a combination of spectroscopic methods. researchgate.netsolubilityofthings.com These techniques probe the molecule with electromagnetic radiation to reveal details about its chemical bonds, functional groups, and the connectivity of its atoms. ijrpr.comscribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. solubilityofthings.com

¹H NMR (Proton NMR) identifies the different types of hydrogen atoms in the molecule and their electronic environments.

¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton. For this compound, ¹³C NMR spectra showed 22 distinct signals, corresponding to its 22 carbon atoms. researchgate.net

2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. For example, COSY experiments on this compound confirmed the relationships between adjacent protons, while HMBC experiments revealed long-range correlations between protons and carbons, which was crucial for piecing together its intricate ring system. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ijrpr.com In this compound, IR spectra would confirm the presence of hydroxyl (-OH) and carboxylic acid (C=O) groups. sfu.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. ijrpr.com The chromane (B1220400) moiety in this compound would produce characteristic absorptions in the UV region. sfu.ca

The structure of this compound was ultimately confirmed through a combination of these spectroscopic methods, alongside single-crystal X-ray crystallographic analysis. researchgate.netresearchgate.net

| Technique | Information Obtained for this compound |

| ¹H NMR | Provided chemical shifts (δ) and coupling constants for all protons. researchgate.net |

| ¹³C NMR | Showed 22 distinct carbon signals, categorized into methines, methylenes, methyls, and quaternary carbons. researchgate.net |

| COSY | Established proton-proton (H-H) connectivities, for example, between H-3, H-4, and H-11. researchgate.net |

| HMBC | Confirmed long-range (2-3 bond) proton-carbon (H-C) correlations, crucial for defining the cyclobutane (B1203170) and cyclopentane (B165970) ring structures. researchgate.net |

| IR Spectroscopy | Identifies functional groups such as hydroxyl (-OH) and carbonyl (C=O) from the carboxylic acid. sfu.ca |

| UV-Vis Spectroscopy | Reveals electronic transitions, characteristic of the aromatic chromane system. sfu.ca |

| X-ray Crystallography | Provided the definitive absolute stereostructure of the molecule. researchgate.netresearchgate.net |

Application of Chemometrics and Data Analysis in Metabolomics

Metabolomics experiments, especially those using LC-MS, generate vast and complex datasets. nih.govmdpi.com Chemometrics applies multivariate statistical methods to extract meaningful information from this chemical data. scielo.br When studying this compound within the broader metabolic profile of Rhododendron dauricum, chemometrics is essential for discerning patterns and differences between samples. researchgate.net

Commonly used chemometric techniques include:

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method used to identify the variables (metabolites) that are most responsible for the differences between predefined groups of samples. nih.gov For instance, if comparing a group of plants with high this compound content to a group with low content, PLS-DA could pinpoint other metabolites that consistently change along with it.

Future Research Directions and Emerging Paradigms

Unexplored Biosynthetic Enzymes and Pathways in Rhododaurichromanic Acid A Formation

The formation of this compound is understood to be a multi-step process, beginning with simpler precursors and involving several key enzymatic transformations. uh.edu Its direct precursor is daurichromenic acid, which undergoes a photochemical [2+2] cycloaddition to yield this compound and its isomer, Rhododaurichromanic acid B. researchgate.netuh.edu While the final step is non-enzymatic, the biosynthesis of daurichromenic acid presents several avenues for further exploration.

The pathway to daurichromenic acid begins with the formation of orsellinic acid (OSA). frontiersin.org A novel plant polyketide synthase (PKS), named orcinol (B57675) synthase (ORS), has been identified in R. dauricum and is responsible for producing orcinol and, to a lesser extent, OSA. frontiersin.orgresearchgate.net However, research suggests that the efficient production of OSA likely requires the action of an associated, yet unidentified, cyclase enzyme. frontiersin.orgresearchgate.net The discovery and characterization of this putative cyclase is a primary objective.

Following OSA formation, a farnesyltransferase, RdPT1, catalyzes the prenylation of OSA to yield grifolic acid. researchgate.netnih.gov The final enzymatic step is the oxidative cyclization of grifolic acid, catalyzed by daurichromenic acid (DCA) synthase—a flavoprotein oxidase—to produce daurichromenic acid. nih.govtandfonline.com While DCA synthase has been identified and characterized, its substrate promiscuity and the finer details of its catalytic mechanism warrant deeper investigation. nih.govnih.gov

Table 1: Key Stages in the Biosynthesis of this compound

| Biosynthetic Step | Precursor(s) | Product | Key Enzyme(s) | Research Status | Future Work |

|---|---|---|---|---|---|

| Polyketide Formation | Acetyl-CoA, Malonyl-CoA | Orsellinic Acid (OSA) | Orcinol Synthase (ORS), Putative Cyclase | ORS identified; Cyclase remains unexplored. frontiersin.orgresearchgate.netfrontiersin.org | Isolate and characterize the proposed orsellinic acid cyclase. |

| Prenylation | Orsellinic Acid, Farnesyl Diphosphate (B83284) | Grifolic Acid | RdPT1 (Farnesyltransferase) | RdPT1 identified and characterized. nih.gov | Investigate the regulation and substrate flexibility of RdPT1. |

| Oxidative Cyclization | Grifolic Acid | Daurichromenic Acid | Daurichromenic Acid (DCA) Synthase | DCA Synthase identified and characterized. nih.govtandfonline.com | Explore protein engineering to alter substrate specificity. researchgate.net |

| Photochemical Cycloaddition | Daurichromenic Acid | this compound | Light (UV) | Experimentally verified non-enzymatic conversion. researchgate.netuh.edu | Investigate potential for enzymatic catalysis or biomimetic catalysts. |

Development of Novel and Sustainable Synthetic Methodologies

Several total and partial syntheses of this compound have been reported, laying the groundwork for future methodological advancements. A key strategy has been the total synthesis of the racemic mixture of the compound through a cascade reaction involving an oxa-[3+3] annulation of resorcinols, followed by an intramolecular Gassman-type cationic [2+2] cycloaddition to form the characteristic cyclobutane (B1203170) ring. researchgate.netsci-hub.sethieme-connect.com Another concise approach completed the total synthesis in six steps by featuring a formal oxa-[3+3] cycloaddition methodology. nih.gov

Other notable strategies include:

A biomimetic synthesis that proceeds via the condensation of a dione (B5365651) with farnesal, an oxa-6π electrocyclization, and subsequent transformations. uh.edu

A divergent total synthesis that uncovered a rare cationic [2+2] cycloaddition pathway. acs.orgacs.org

The total synthesis of its precursor, daurichromenic acid, which can then be photochemically converted to this compound. acs.orguiowa.edu

Future research must focus on developing more sustainable and efficient synthetic routes. This includes the design of enantioselective syntheses to overcome the production of racemic mixtures, which is crucial given that the biological activity is stereospecific. researchgate.net The development of novel organocatalytic or metal-catalyzed reactions could reduce the reliance on harsh reagents and improve yields. uniupo.it Furthermore, exploring flow chemistry approaches could offer a scalable and more controlled method for the key photochemical [2+2] cycloaddition step.

In-depth Mechanistic Investigations of Identified Biological Activities

The most significant biological activity reported for this compound is its potent anti-HIV effect. frontiersin.orgresearchgate.net Studies have shown that it possesses an EC50 value of 0.37 μg/mL. researchgate.net Intriguingly, its stereoisomer, Rhododaurichromanic acid B, which is formed alongside it during photochemical conversion, displays no anti-HIV activity, highlighting the critical importance of the compound's absolute stereostructure for its biological function. researchgate.net

Despite the identification of this potent activity, the underlying molecular mechanism remains largely unelucidated. Future research is urgently needed to investigate how this compound inhibits HIV. Key research questions include:

What specific stage of the HIV lifecycle does the compound inhibit?

Does it target a viral protein (e.g., reverse transcriptase, protease, integrase) or a host cell factor required for viral replication?

How does the specific stereochemistry of the cyclobutane ring and adjacent chiral centers contribute to its interaction with its molecular target?

Answering these questions will require a combination of virological assays, biochemical studies, and structural biology to pinpoint the exact mechanism of action. Such investigations are critical for understanding its therapeutic potential and for the rational design of more potent derivatives.

Biotechnological and Synthetic Biology Approaches for Enhanced Production and Diversification

The complexity of the chemical synthesis of this compound makes biotechnological production an attractive alternative. Significant progress has been made in the heterologous production of its direct precursor, daurichromenic acid. Researchers have successfully engineered the fungus Aspergillus oryzae to produce daurichromenic acid by co-expressing the relevant polyketide synthase and DCA synthase genes. An enantioselective transgenic production system has also been developed in A. oryzae. uniupo.it

Future work in this area should focus on several key objectives:

Pathway Optimization: Increasing the titers of daurichromenic acid in heterologous hosts through metabolic engineering strategies, such as optimizing codon usage, balancing enzyme expression levels, and increasing the supply of precursors like malonyl-CoA and farnesyl diphosphate.

In-vivo Conversion: Developing a complete microbial system for this compound production. This could involve engineering a host that performs the final photochemical conversion step, possibly through the integration of a light-inducible system, or by discovering a novel enzyme that can catalyze the [2+2] cycloaddition.

Engineered Diversification: Utilizing the principles of synthetic biology to create novel derivatives. By feeding the engineered microbial host with various analogs of orsellinic acid or by engineering the substrate specificity of the biosynthetic enzymes (RdPT1 and DCA synthase), a library of new chromane (B1220400) compounds could be generated for biological screening. researchgate.netmdpi.com

Table 2: Biotechnological Production Efforts for Precursors of this compound

| Host Organism | Approach | Genes Expressed | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Aspergillus oryzae | Heterologous Biosynthesis | Polyketide synthase, DCA synthase | Daurichromenic Acid | 18 mg/L |

Discovery of Novel Molecular Targets and Interaction Mechanisms

While the anti-HIV activity of this compound is established, its precise molecular target is unknown. Identifying the direct binding partner(s) of the compound is a critical step toward understanding its mechanism of action and exploring its full therapeutic potential. uiowa.edu The phytotoxic properties of the compound also suggest the existence of targets within plant cells. researchid.co

Future research should employ modern chemical biology tools to achieve this goal. The development of molecular probes, such as biotinylated or fluorescently-tagged versions of this compound, would be invaluable. These probes could be used in techniques like affinity chromatography-mass spectrometry or cellular thermal shift assays (CETSA) to pull down and identify interacting proteins from viral lysates or host cells. Elucidating these targets will not only clarify the anti-HIV mechanism but may also reveal new, previously undiscovered biological activities and therapeutic applications for this class of compounds. uiowa.edu

Advanced Computational Approaches for Structure Prediction and Bioactivity Modeling

Computational chemistry has already proven instrumental in the study of this compound. Density Functional Theory (DFT) calculations, in combination with spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), were successfully used to elucidate the absolute configuration of a synthetic derivative of the molecule. researchgate.net This work demonstrated that derivatization can reduce molecular flexibility, allowing for more reliable computational analysis. researchgate.netmdpi.com

Emerging computational paradigms offer powerful tools to expand upon this foundation.

Structure and Bioactivity Prediction: Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound and its analogs in solution, providing a more dynamic picture than static DFT calculations. mdpi.com This information can be used for more accurate predictions of chiroptical spectra and for performing molecular docking studies against potential biological targets.

Mechanism of Action Studies: Once a molecular target is identified, computational docking and MD simulations can model the binding interaction in atomic detail. This can help explain the compound's high potency and the strict stereochemical requirements for its activity.

Virtual Screening and Design: In silico modeling can guide the design of new derivatives with potentially enhanced activity or improved pharmacokinetic properties. By modeling modifications to the core structure, researchers can prioritize the synthesis of compounds that are most likely to exhibit desired biological effects, thus accelerating the drug discovery process.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.